3-(2,2,2-Trifluoroethoxy)isonicotinonitrile

Description

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKEBXDDGSXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for its application in therapeutic contexts. This article reviews the biological activity of this compound, highlighting its binding affinity to various targets, pharmacological effects, and potential therapeutic applications.

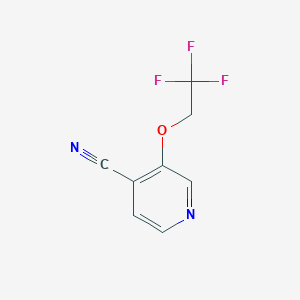

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a trifluoroethoxy group attached to an isonicotinonitrile moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity through various mechanisms:

- Binding Affinity : Interaction studies have shown that this compound has a significant binding affinity for several biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

- Modulation of ENPP1 : The compound has been identified as a modulator of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in various physiological processes including bone metabolism and inflammation .

- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines, indicating potential use in oncology .

Binding Studies

Binding studies have demonstrated that this compound interacts with specific proteins involved in disease pathways. For instance:

These results indicate a strong affinity for these targets, suggesting that the compound could effectively modulate their activity.

Case Studies

- Cancer Cell Line Study : In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from 50 to 200 µM. This suggests potential as an anticancer agent.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This effect was dose-dependent and suggests its utility in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in preclinical studies. Key findings include:

- Absorption : Rapid absorption was observed following oral administration.

- Distribution : The compound showed good tissue distribution with higher concentrations in liver and kidney tissues.

- Metabolism : Metabolic studies indicate that the compound is primarily metabolized via hepatic pathways.

- Excretion : Renal excretion was the primary route of elimination.

Scientific Research Applications

1.1. GPR40 Agonist Activity

One of the significant applications of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is its role as a GPR40 agonist. Research indicates that this compound exhibits superior activity at the GPR40 receptor, which is implicated in glucose metabolism and insulin secretion. This makes it a candidate for developing treatments for diabetes and related metabolic disorders. The compound's stability, solubility, and low toxicity further enhance its potential as a therapeutic agent .

1.2. Cancer Treatment

The compound has also been studied for its potential use in cancer therapies. It has been identified as part of formulations targeting various cancers, including pancreatic and prostate cancers. Its mechanism involves modulation of specific biological pathways that could inhibit tumor growth or enhance the efficacy of existing treatments .

2.1. Interaction with STING Pathway

Recent studies have highlighted the compound's ability to act as an agonist for the STING (Stimulator of Interferon Genes) pathway. This pathway plays a crucial role in immune response and cancer immunotherapy. By activating STING, this compound can induce an adaptive immune response against tumors, potentially leading to tumor regression .

3.1. Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. The presence of the trifluoroethoxy group enhances the compound's lipophilicity and bioavailability, making it suitable for pharmaceutical applications.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing a leaving group with the trifluoroethoxy moiety on an isonicotinonitrile scaffold. |

| Electrophilic Aromatic Substitution | Utilizes electrophiles to introduce functional groups onto the aromatic ring structure of isonicotinonitrile derivatives. |

4.1. Diabetes Management

In clinical studies focusing on diabetes management, this compound demonstrated significant improvements in glycemic control when administered to diabetic models. Its ability to enhance insulin secretion through GPR40 activation was pivotal in these findings .

4.2. Cancer Immunotherapy

A study investigating the use of this compound in cancer immunotherapy showed promising results in mouse models where STING activation led to enhanced antitumor immunity and reduced tumor sizes . These findings suggest that further exploration into its mechanisms could yield new strategies for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2,2,2-trifluoroethoxy)isonicotinonitrile with related compounds listed in , focusing on structural features, functional groups, and inferred applications:

Key Observations:

Functional Group Diversity: The nitrile group in this compound distinguishes it from analogs like phenylboronic acid or phenol derivatives. Nitriles are pivotal in forming heterocycles (e.g., tetrazoles) or undergoing hydrolysis to carboxylic acids . Trifluoroethoxy groups across all compounds enhance lipophilicity and metabolic stability, a hallmark of fluorinated pharmaceuticals .

Reactivity and Applications: The phenylboronic acid derivative (18 suppliers, per ) is widely used in cross-coupling reactions, suggesting industrial relevance in synthesizing biaryl structures . Phenol and acetylene derivatives may serve as building blocks for functionalized polymers or bioactive molecules, leveraging their hydrogen-bonding or conjugation properties.

Market Availability: Supplier counts () indicate commercial demand: phenylboronic acid (18 suppliers) > phenol (2 suppliers) > others (1 supplier). This likely reflects utility in scalable synthetic processes.

Research Findings and Limitations

- Electron-Withdrawing Effects : The trifluoroethoxy group reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions. This is critical in regioselective synthesis .

- Nitrile vs. Boronic Acid : While nitriles are less reactive in cross-coupling than boronic acids, they offer orthogonal reactivity in cycloadditions or reductions.

- Data Gaps : The provided evidence lacks explicit thermodynamic or kinetic data (e.g., logP, pKa) for these compounds. Further studies would clarify their pharmacokinetic profiles.

Preparation Methods

Materials Needed

- Isonicotinonitrile (or a suitable precursor)

- 2,2,2-Trifluoroethanol

- Base (e.g., Sodium Hydride, Cesium Carbonate)

- Solvent (e.g., DMF, DMSO)

Procedure

- Activation of Isonicotinonitrile : This might involve converting it into a more reactive form, such as a halide or a sulfonate.

- Nucleophilic Substitution : React the activated isonicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base to facilitate the substitution reaction.

- Purification : Use techniques like column chromatography to isolate the desired product.

Data Table for Hypothetical Synthesis

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Activation | DMF, NaH, 0°C to RT | - | Activation of isonicotinonitrile |

| Substitution | DMF, Cs2CO3, 60°C, 16h | Hypothetical: 70-80% | Reaction with 2,2,2-trifluoroethanol |

| Purification | Column Chromatography (SiO2) | - | Ethyl acetate/hexane as eluents |

Research Findings and Challenges

While specific research findings for This compound are limited, general trends in organic synthesis suggest that:

- Nucleophilic Substitution is a viable method for introducing the trifluoroethoxy group.

- Choice of Base and Solvent significantly affects reaction efficiency and yield.

- Purification Techniques are crucial for isolating the desired compound in high purity.

Q & A

Q. How do metabolic pathways degrade this compound in hepatic microsomal assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.